Methyl 2,4,6-trichlorobenzoate
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Overview
Description
Methyl 2,4,6-trichlorobenzoate is an organic compound with the molecular formula C₈H₅Cl₃O₂. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with a methyl group. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,4,6-trichlorobenzoate can be synthesized through the esterification of 2,4,6-trichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or completely dechlorinated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 2,4,6-trihydroxybenzoate when hydroxide is the nucleophile.
Reduction: Less chlorinated benzoates or benzoic acid.
Hydrolysis: 2,4,6-trichlorobenzoic acid and methanol.
Scientific Research Applications
Methyl 2,4,6-trichlorobenzoate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential as an antimicrobial agent due to its chlorinated structure.
Mechanism of Action
The mechanism of action of methyl 2,4,6-trichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated benzene ring can interact with hydrophobic pockets in proteins, while the ester group can form hydrogen bonds with amino acid residues. These interactions can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
- Methyl 2,4-dichlorobenzoate
- Methyl 2,6-dichlorobenzoate
- Methyl 3,5-dichlorobenzoate
Comparison: Methyl 2,4,6-trichlorobenzoate is unique due to the presence of three chlorine atoms on the benzene ring, which significantly alters its chemical reactivity and biological activity compared to its dichlorinated counterparts. The additional chlorine atoms increase the compound’s hydrophobicity and electron-withdrawing effects, making it more reactive in nucleophilic substitution reactions and potentially more effective as an antimicrobial agent .
Properties
IUPAC Name |
methyl 2,4,6-trichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFCMMLEOPEUNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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